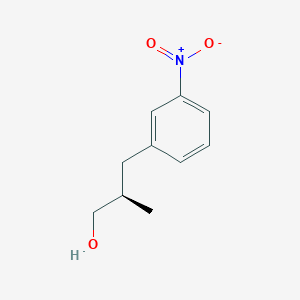
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol, also known as MNP, is a chiral compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multistep process that involves the use of various reagents and solvents. Once synthesized, MNP has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is not fully understood. However, it has been shown to interact with various biological targets, including enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may contribute to its effects on biological processes. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of enantiomer-specific effects. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations. It has low solubility in water, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
将来の方向性
There are several potential future directions for the study of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol. One area of research could be the development of this compound-based therapeutics for inflammatory diseases. Another potential area of research could be the study of this compound in vivo to better understand its physiological effects. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new analogs with unique properties. Overall, the study of this compound has the potential to contribute to a better understanding of various biological processes and the development of new therapeutics.
合成法
The synthesis of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol involves a series of steps that use different reagents and solvents. The first step involves the reaction of 3-nitrobenzaldehyde with methylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-bromo-3-methylpropan-1-ol to form the intermediate product. The final step involves the reduction of the intermediate product using sodium borohydride to form this compound.
科学的研究の応用
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol has been widely used in scientific research due to its unique properties. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. This compound has been used in the study of enzymes, protein-protein interactions, and drug discovery.
特性
IUPAC Name |
(2R)-2-methyl-3-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHQNFEEFJIKG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
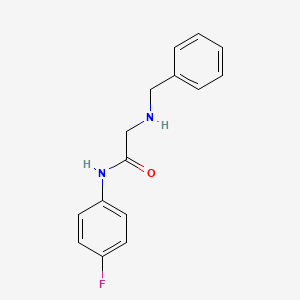
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)
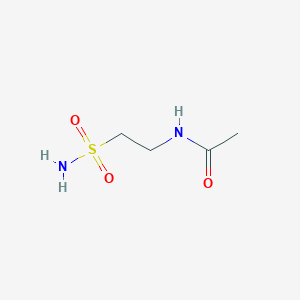
![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
![5-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2959198.png)
![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)


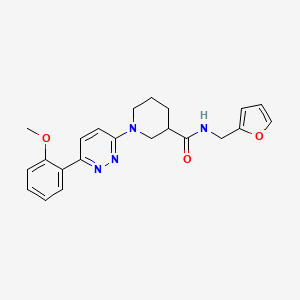
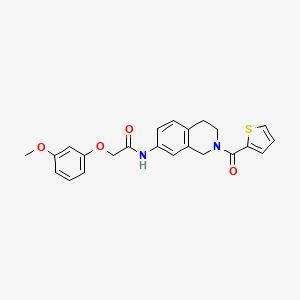
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)